Benzoyl-L-arginine ethyl ester

Übersicht

Beschreibung

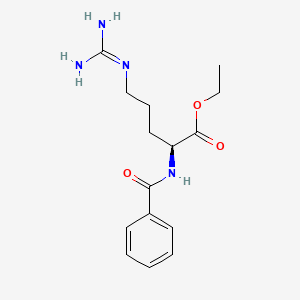

Benzoyl-L-arginine ethyl ester is a synthetic compound widely used in biochemical research. It is a derivative of the amino acid arginine, where the amino group is protected by a benzoyl group, and the carboxyl group is esterified with ethanol. This compound is particularly known for its role as a substrate in enzymatic assays, especially for proteases like trypsin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzoyl-L-arginine ethyl ester can be synthesized through the esterification of benzoyl-L-arginine with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing benzoyl-L-arginine with ethanol and a strong acid like hydrochloric acid to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is carried out in large reactors, and the product is purified through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoyl-L-arginine ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form benzoyl-L-arginine and ethanol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Benzoyl-L-arginine and ethanol.

Oxidation: Oxidized derivatives of this compound.

Substitution: Various substituted benzoyl-L-arginine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoyl-L-arginine ethyl ester is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

Enzymatic Assays: It is a common substrate for proteases like trypsin, bromelain, and papain.

Biochemical Studies: The compound is used to study enzyme kinetics and mechanisms, providing insights into enzyme-substrate interactions.

Medical Research: It serves as a model compound in drug development and testing, helping to understand the behavior of similar therapeutic agents.

Industrial Applications: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and other bioactive compounds.

Wirkmechanismus

The primary mechanism of action of benzoyl-L-arginine ethyl ester involves its role as a substrate for proteolytic enzymes. When used in enzymatic assays, the compound is hydrolyzed by proteases like trypsin, resulting in the cleavage of the ester bond and the release of benzoyl-L-arginine and ethanol . This reaction is often monitored spectrophotometrically to measure enzyme activity. The molecular targets include the active sites of proteases, where the ester bond is cleaved through nucleophilic attack by the enzyme’s catalytic residues .

Vergleich Mit ähnlichen Verbindungen

Benzoyl-L-arginine ethyl ester is unique due to its specific structure and reactivity. it shares similarities with other compounds such as:

Benzoyl-L-arginine: Similar structure but lacks the ester group, making it less reactive in certain enzymatic assays.

Benzoyl-L-tyrosine ethyl ester: Another esterified amino acid derivative used in similar biochemical applications.

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A substrate for different proteases, used in enzymatic assays.

These compounds are used in various biochemical and medical research applications, but this compound is particularly favored for its specificity and efficiency in protease assays .

Biologische Aktivität

Introduction

Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic compound widely utilized as a substrate in enzymatic assays, particularly for proteases like trypsin. Its significance in biochemical research stems from its ability to mimic natural substrates, allowing researchers to study enzyme activity and inhibition effectively. This article explores the biological activity of BAEE, focusing on its applications, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₅H₂₂N₄O₃·HCl

- Molecular Weight : 322.83 g/mol

- Solubility : Soluble in water at concentrations up to 50 mg/mL .

Structure

The structure of BAEE includes a benzoyl group attached to the L-arginine amino acid through an ethyl ester linkage. This configuration allows it to serve as a substrate for various proteolytic enzymes.

BAEE acts primarily as a substrate for trypsin and other serine proteases. The enzymatic hydrolysis of BAEE results in the release of benzoyl-L-arginine and ethanol, which can be monitored spectrophotometrically. The reaction can be summarized as follows:

This reaction is significant for determining trypsin activity and can be quantified using absorbance measurements at 253 nm .

Enzymatic Assays

BAEE is predominantly used in assays to measure trypsin activity due to its specificity and sensitivity. It has been employed in various studies, including:

- Trypsin Activity Assays : BAEE serves as a chromogenic substrate to assess the activity of trypsin from different sources, including bovine and porcine pancreas .

- Peptidyl Arginine Deiminase Assays : In studies involving Porphyromonas gingivalis, BAEE has been utilized to evaluate enzyme activity in bacterial vesicles .

Case Studies

- Trypsin Kinetics : A study investigated the kinetic parameters of trypsin using BAEE as a substrate, revealing insights into enzyme efficiency and substrate specificity at varying pH levels .

- Papaya Enzyme Extracts : Research involving enzymatic extracts from papaya demonstrated that BAEE could effectively measure proteolytic activity, highlighting its utility in plant biochemistry .

- Inhibition Studies : BAEE has been used to explore the inhibitory effects of various compounds on trypsin activity, providing valuable data for drug development targeting protease inhibition .

Comparative Data Table

The following table summarizes key studies utilizing BAEE across different applications:

| Study Focus | Application | Findings |

|---|---|---|

| Trypsin Activity | Enzymatic Assay | Established baseline activity levels using BAEE substrate |

| Peptidyl Arginine Deiminase | Bacterial Enzyme Assay | Confirmed enzyme activity in P. gingivalis vesicles |

| Papaya Extracts | Proteolytic Activity | Demonstrated effective measurement of enzyme kinetics |

| Inhibition Studies | Drug Development | Evaluated potential inhibitors against trypsin |

Eigenschaften

IUPAC Name |

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDHCCVUYCIGSW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2645-08-1 (mono-hydrochloride) | |

| Record name | Benzoylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50914183 | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

971-21-1 | |

| Record name | Benzoylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.